1-(Trimethylsilyl)-3-iso-propoxybenzene 1-(Trimethylsilyl)-3-iso-propoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13299710
InChI: InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3
SMILES: CC(C)OC1=CC(=CC=C1)[Si](C)(C)C
Molecular Formula: C12H20OSi
Molecular Weight: 208.37 g/mol

1-(Trimethylsilyl)-3-iso-propoxybenzene

CAS No.:

Cat. No.: VC13299710

Molecular Formula: C12H20OSi

Molecular Weight: 208.37 g/mol

* For research use only. Not for human or veterinary use.

1-(Trimethylsilyl)-3-iso-propoxybenzene -

Specification

Molecular Formula C12H20OSi
Molecular Weight 208.37 g/mol
IUPAC Name trimethyl-(3-propan-2-yloxyphenyl)silane
Standard InChI InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3
Standard InChI Key KKXFYPAOFAVEMB-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=CC=C1)[Si](C)(C)C
Canonical SMILES CC(C)OC1=CC(=CC=C1)[Si](C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzene ring with two substituents:

  • A trimethylsilyl group (-Si(CH₃)₃) at position 1.

  • An isopropoxy group (-OCH(CH₃)₂) at position 3.

The meta substitution pattern minimizes steric hindrance between the bulky silyl and alkoxy groups, favoring thermodynamic stability. Comparative studies of analogous structures, such as 1-(trimethylsilyl)-3-isopropylbenzene, suggest that the isopropoxy group introduces distinct electronic effects due to its oxygen atom, altering the ring’s electron density compared to alkyl substituents.

Table 1: Theoretical Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₂H₂₀OSi
Molecular Weight224.37 g/mol
IUPAC Name1-(Trimethylsilyl)-3-(propan-2-yloxy)benzene
SMILESCOC(C(C)C)c1cc(ccc1)Si(C)C
Hybridizationsp² (aromatic ring), sp³ (Si and O centers)

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 1-(trimethylsilyl)-3-iso-propoxybenzene is documented, two plausible methods emerge from analogous protocols:

Nucleophilic Aromatic Substitution

  • Starting Material: 3-Bromophenol.

  • Alkylation: Reaction with isopropyl bromide to form 3-isopropoxybromobenzene.

  • Silylation: Treatment with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine).

\ce3Bromophenol+(CH3)2CHBr>[Base]3isopropoxybromobenzene>[TMSCl][Base]1(Trimethylsilyl)3isopropoxybenzene\ce{3-Bromophenol + (CH3)2CHBr ->[Base] 3-iso-propoxybromobenzene ->[TMSCl][Base] 1-(Trimethylsilyl)-3-iso-propoxybenzene}

Directed Ortho-Metalation

  • Directed Metalation: Use of a strong base (e.g., LDA) to deprotonate 3-isopropoxybenzene at the ortho position.

  • Quenching with TMSCl: Introduction of the trimethylsilyl group .

Challenges in Synthesis

  • Steric Effects: Bulkiness of the isopropoxy group may hinder silylation efficiency.

  • Electronic Effects: Electron-donating alkoxy groups deactivate the ring toward electrophilic substitution, necessitating harsh conditions.

Physicochemical Properties

Spectral Characteristics

Theoretical predictions, based on density functional theory (DFT) calculations for analogous compounds, suggest:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.2 ppm (multiplet).

    • Isopropoxy -OCH(CH₃)₂: δ 1.2–1.4 ppm (doublet).

    • Trimethylsilyl -Si(CH₃)₃: δ 0.2–0.4 ppm (singlet).

  • ¹³C NMR:

    • Aromatic carbons: δ 115–150 ppm.

    • Si(CH₃)₃: δ −2 to 5 ppm.

Table 2: Predicted Thermodynamic Properties

PropertyValue
Boiling Point240–260°C (estimated)
Density0.95–1.05 g/cm³
LogP (Octanol-Water)3.8–4.2

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound’s dual functionality makes it a candidate for:

  • Protecting Groups: The trimethylsilyl group can shield reactive sites during multistep syntheses.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings involving aryl silanes.

Materials Science

  • Surface Modification: Silyl groups enhance hydrophobicity in coatings.

  • Polymer Additives: Stabilizers for silicone-based polymers.

Future Research Directions

  • Experimental Validation: Synthesis and characterization to confirm theoretical predictions.

  • Catalytic Studies: Exploring roles in transition-metal-catalyzed reactions.

  • Environmental Impact: Degradation pathways and ecotoxicity profiling.

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